molecular formula C27H49N B13426708 (3beta,5alpha)-Cholestan-3-amine

(3beta,5alpha)-Cholestan-3-amine

Cat. No.: B13426708
M. Wt: 387.7 g/mol
InChI Key: RJNGJYWAIUJHOJ-QCYZZNICSA-N
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Description

(3beta,5alpha)-Cholestan-3-amine is a derivative of cholesterol, a vital lipid molecule found in the cell membranes of all body tissues. This compound is part of the cholestane family, which includes various derivatives of cholesterol that have been modified to exhibit different biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5alpha)-Cholestan-3-amine typically involves the reduction of cholesterol derivatives followed by amination. One common method involves the reduction of cholest-5-en-3-one to cholestan-3-one, which is then converted to cholestan-3-amine through reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3beta,5alpha)-Cholestan-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

(3beta,5alpha)-Cholestan-3-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for potential therapeutic applications, including its effects on cholesterol metabolism and cardiovascular health.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (3beta,5alpha)-Cholestan-3-amine involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in cholesterol metabolism, such as cholesterol-5,6-epoxide hydrolase. This interaction affects various cellular pathways, including those related to lipid metabolism and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Cholestane-3beta,5alpha,6beta-triol: Another derivative of cholesterol with different hydroxyl groups.

    Stigmasterol: A plant sterol with a structure similar to cholesterol.

    Beta-Sitosterol: Another plant sterol with cholesterol-like properties.

Uniqueness

(3beta,5alpha)-Cholestan-3-amine is unique due to its specific amine group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective.

Properties

Molecular Formula

C27H49N

Molecular Weight

387.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine

InChI

InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

RJNGJYWAIUJHOJ-QCYZZNICSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C

Origin of Product

United States

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